2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenoxy and ethoxyanilino groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 4-ethoxyaniline and sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a COX-2 inhibitor.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it acts as a COX-2 inhibitor, blocking the enzyme’s activity and thereby reducing inflammation. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different functional groups.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with similar applications but differing in its side chain.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to its combination of dichlorophenoxy and ethoxyanilino groups, which confer distinct chemical properties and biological activities. Its ability to act as a COX-2 inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C22H20Cl2N2O5S |
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Molecular Weight |
495.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H20Cl2N2O5S/c1-2-30-18-8-4-17(5-9-18)26-32(28,29)19-10-6-16(7-11-19)25-22(27)14-31-21-12-3-15(23)13-20(21)24/h3-13,26H,2,14H2,1H3,(H,25,27) |
InChI Key |
FMWDKVUELQBQNI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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